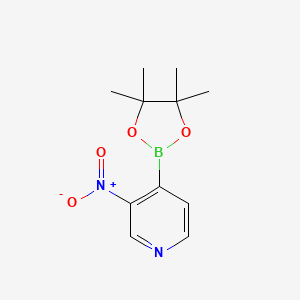
N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide is a complex organic compound that features both a hydroxypropyl group and a phenanthroline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide typically involves multi-step organic reactions. One possible route could involve the initial formation of the hydroxypropyl group followed by the introduction of the phenanthroline moiety. The final step would involve the coupling of these intermediates with adipic acid to form the desired compound. Reaction conditions such as temperature, solvents, and catalysts would need to be optimized for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The phenanthroline moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions would vary based on the specific reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde, while reduction of the phenanthroline moiety could lead to a dihydrophenanthroline derivative.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound might exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine: If the compound shows therapeutic potential, it could be developed into a pharmaceutical agent.
Industry: The compound could be used in materials science for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide would depend on its specific application. In coordination chemistry, it would act as a ligand, binding to metal ions through its phenanthroline and hydroxypropyl groups. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other phenanthroline derivatives or hydroxypropyl-substituted amides. Examples include:
- 1,10-Phenanthroline
- N1-(3-Hydroxypropyl)adipamide
- N1-(1,10-Phenanthrolin-5-yl)adipamide
Uniqueness
N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as it can exhibit properties not found in simpler or less functionalized analogs.
Propiedades
Fórmula molecular |
C21H24N4O3 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
N'-(3-hydroxypropyl)-N'-(1,10-phenanthrolin-5-yl)hexanediamide |
InChI |
InChI=1S/C21H24N4O3/c22-18(27)8-1-2-9-19(28)25(12-5-13-26)17-14-15-6-3-10-23-20(15)21-16(17)7-4-11-24-21/h3-4,6-7,10-11,14,26H,1-2,5,8-9,12-13H2,(H2,22,27) |
Clave InChI |
IXRXIVSFPOPEHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N(CCCO)C(=O)CCCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




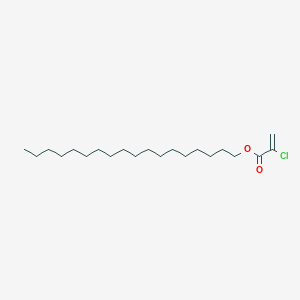
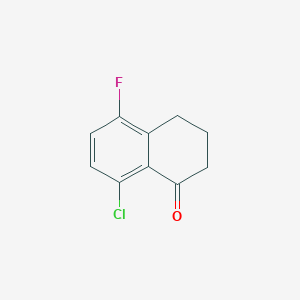

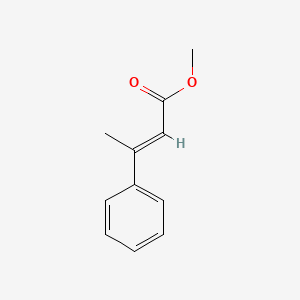
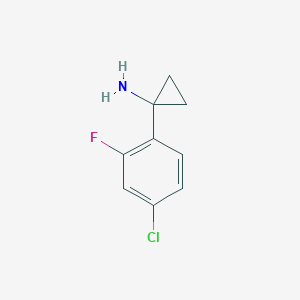
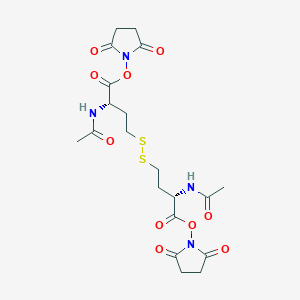
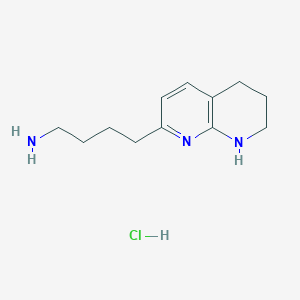
![1,4-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13140256.png)
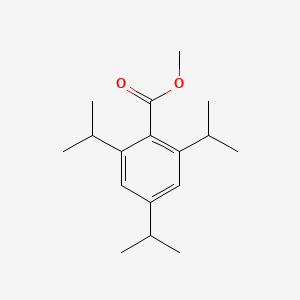
![12-[(5Z)-5-[(5E)-3-(carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid](/img/structure/B13140271.png)

